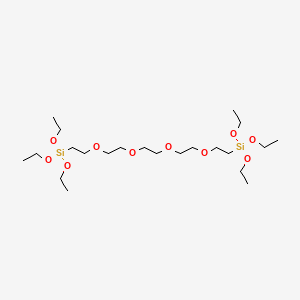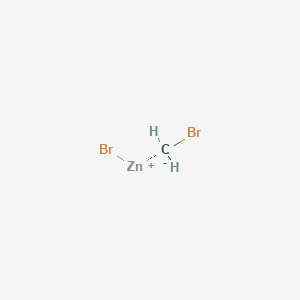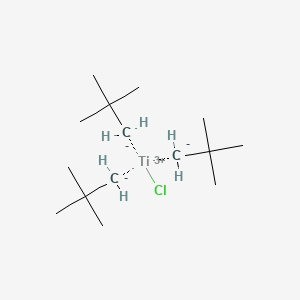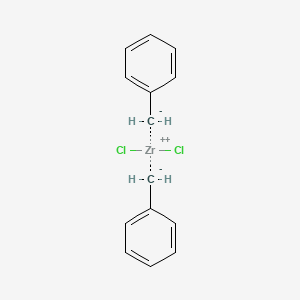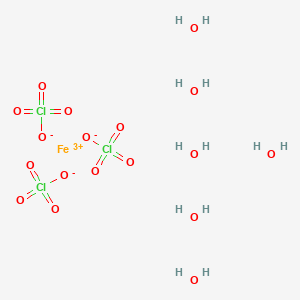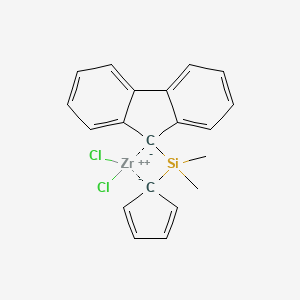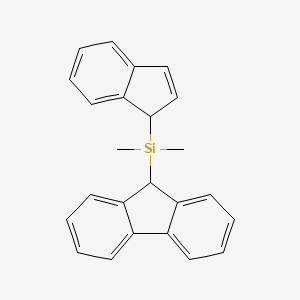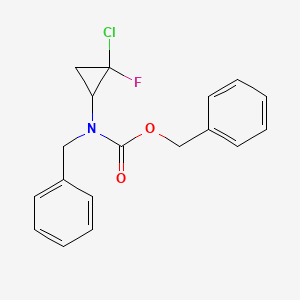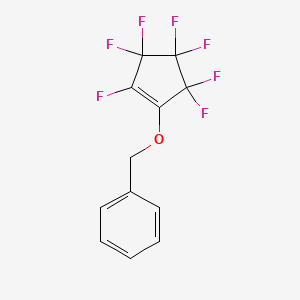![molecular formula C17H23N B6289363 N-[(1R)-6,6-Dimethylbicyclo[3.1.1]hept-2-enylethyl)aniline CAS No. 140465-27-6](/img/structure/B6289363.png)
N-[(1R)-6,6-Dimethylbicyclo[3.1.1]hept-2-enylethyl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(1R)-6,6-Dimethylbicyclo[3.1.1]hept-2-enylethyl)aniline, also known as N-DMBE, is a bicyclic secondary amine derived from the reaction of 1,3-diethyl-2-methylcyclopentane-1-carboxylic acid and aniline. This bicyclic secondary amine has been of great interest to scientists due to its potential applications in the fields of medicine, biochemistry, and pharmacology.
Wissenschaftliche Forschungsanwendungen
N-[(1R)-6,6-Dimethylbicyclo[3.1.1]hept-2-enylethyl)aniline has been studied for its potential applications in the fields of medicine, biochemistry, and pharmacology. In medicine, N-[(1R)-6,6-Dimethylbicyclo[3.1.1]hept-2-enylethyl)aniline has been studied for its potential anti-inflammatory, anti-oxidant, and anti-cancer activities. In biochemistry, N-[(1R)-6,6-Dimethylbicyclo[3.1.1]hept-2-enylethyl)aniline has been studied for its potential to inhibit the growth of bacteria, fungi, and viruses. In pharmacology, N-[(1R)-6,6-Dimethylbicyclo[3.1.1]hept-2-enylethyl)aniline has been studied for its potential to inhibit the activity of enzymes involved in the metabolism of drugs.
Wirkmechanismus
The mechanism of action of N-[(1R)-6,6-Dimethylbicyclo[3.1.1]hept-2-enylethyl)aniline is not fully understood. However, it is believed that N-[(1R)-6,6-Dimethylbicyclo[3.1.1]hept-2-enylethyl)aniline binds to certain proteins and enzymes, which results in the inhibition of their activity. This inhibition of protein and enzyme activity is thought to be responsible for the anti-inflammatory, anti-oxidant, and anti-cancer activities of N-[(1R)-6,6-Dimethylbicyclo[3.1.1]hept-2-enylethyl)aniline.
Biochemical and Physiological Effects
N-[(1R)-6,6-Dimethylbicyclo[3.1.1]hept-2-enylethyl)aniline has been studied for its potential biochemical and physiological effects. Studies have shown that N-[(1R)-6,6-Dimethylbicyclo[3.1.1]hept-2-enylethyl)aniline can inhibit the growth of bacteria, fungi, and viruses. N-[(1R)-6,6-Dimethylbicyclo[3.1.1]hept-2-enylethyl)aniline has also been shown to have anti-inflammatory, anti-oxidant, and anti-cancer activities. In addition, N-[(1R)-6,6-Dimethylbicyclo[3.1.1]hept-2-enylethyl)aniline has been shown to inhibit the activity of enzymes involved in the metabolism of drugs.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-[(1R)-6,6-Dimethylbicyclo[3.1.1]hept-2-enylethyl)aniline in lab experiments include its low cost, ease of synthesis, and ability to bind to proteins and enzymes. The limitations of using N-[(1R)-6,6-Dimethylbicyclo[3.1.1]hept-2-enylethyl)aniline in lab experiments include its limited solubility in water and its potential toxicity.
Zukünftige Richtungen
Future research on N-[(1R)-6,6-Dimethylbicyclo[3.1.1]hept-2-enylethyl)aniline should focus on developing more efficient synthesis methods, as well as exploring its potential applications in the fields of medicine, biochemistry, and pharmacology. Additionally, future research should focus on understanding the mechanism of action of N-[(1R)-6,6-Dimethylbicyclo[3.1.1]hept-2-enylethyl)aniline and its potential biochemical and physiological effects. Finally, future research should focus on developing more efficient and safe delivery systems for N-[(1R)-6,6-Dimethylbicyclo[3.1.1]hept-2-enylethyl)aniline.
Synthesemethoden
N-[(1R)-6,6-Dimethylbicyclo[3.1.1]hept-2-enylethyl)aniline can be synthesized by a two-step reaction. The first step involves the reaction of 1,3-diethyl-2-methylcyclopentane-1-carboxylic acid with aniline in the presence of a catalyst such as p-toluenesulfonic acid. The resulting product is N-[(1R)-6,6-Dimethylbicyclo[3.1.1]hept-2-enylethyl)aniline. The second step involves the reaction of N-[(1R)-6,6-Dimethylbicyclo[3.1.1]hept-2-enylethyl)aniline with a reagent such as sodium hydroxide, which results in the formation of a dibasic salt.
Eigenschaften
IUPAC Name |
N-[2-[(1R,5S)-6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl]ethyl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N/c1-17(2)14-9-8-13(16(17)12-14)10-11-18-15-6-4-3-5-7-15/h3-8,14,16,18H,9-12H2,1-2H3/t14-,16-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USZMJUKIQREATR-HOCLYGCPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CC=C(C1C2)CCNC3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@H]2CC=C([C@@H]1C2)CCNC3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(1R)-6,6-Dimethylbicyclo[3.1.1]hept-2-enylethyl)aniline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



